Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1) Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1)
Brand Name: Vulcanchem
CAS No.: 14124-47-1
VCID: VC11791033
InChI: InChI=1S/C25H25N2.C7H8O3S/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
SMILES: CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Molecular Formula: C32H32N2O3S
Molecular Weight: 524.7 g/mol

Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1)

CAS No.: 14124-47-1

Cat. No.: VC11791033

Molecular Formula: C32H32N2O3S

Molecular Weight: 524.7 g/mol

* For research use only. Not for human or veterinary use.

Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1) - 14124-47-1

Specification

CAS No. 14124-47-1
Molecular Formula C32H32N2O3S
Molecular Weight 524.7 g/mol
IUPAC Name (2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;4-methylbenzenesulfonate
Standard InChI InChI=1S/C25H25N2.C7H8O3S/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Standard InChI Key SYEMVGWVIYBZSM-UHFFFAOYSA-M
Isomeric SMILES CCN1/C(=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.CC1=CC=C(C=C1)S(=O)(=O)[O-]
SMILES CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Canonical SMILES CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1) possesses the molecular formula C<sub>32</sub>H<sub>32</sub>N<sub>2</sub>O<sub>3</sub>S and a molecular weight of 524.7 g/mol. The structure comprises two quinolinium moieties linked by a propenylidene bridge, with a 4-methylbenzenesulfonate counterion ensuring charge neutrality. The extended π-conjugation across the quinolinylidene-propenylidene framework contributes to its notable electronic properties, including a large dipole moment and intramolecular charge transfer (ICT) characteristics .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name(2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;4-methylbenzenesulfonate
SMILES NotationCCN1C(=CC=CC2=N+CC)C=CC4=CC=CC=C41.CC1=CC=C(C=C1)S(=O)(=O)[O-]
InChI KeySYEMVGWVIYBZSM-UHFFFAOYSA-M
ConformationPlanar, conjugated backbone with trans-configuration at double bonds

The sulfonate group enhances solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, critical for solution-based processing in device fabrication.

Synthesis and Purification

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Quaternization: 2-Methylquinoline undergoes alkylation with ethylating agents (e.g., ethyl iodide) in refluxing 1,2-dimethoxyethane, forming the 1-ethylquinolinium intermediate .

  • Condensation: The intermediate reacts with propenal derivatives under basic conditions, followed by counterion exchange with p-toluenesulfonic acid to yield the final product.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
Solvent1,2-Dimethoxyethane
Temperature50–60°C
Reaction Time12–24 hours
Yield65–75%

Purification typically involves recrystallization from ethanol/water mixtures, achieving >98% purity as confirmed by HPLC.

Physicochemical Properties

Spectral Characteristics

  • UV-Vis Absorption: λ<sub>max</sub> at 430 nm in DMSO, attributed to π→π* transitions in the conjugated system .

  • Fluorescence Emission: λ<sub>em</sub> at 580 nm with a quantum yield of 0.42, indicating potential as a red-emitting fluorophore .

  • IR Spectroscopy: Peaks at 1,650 cm<sup>−1</sup> (C=N stretch) and 1,190 cm<sup>−1</sup> (S=O stretch).

Nonlinear Optical Properties

The compound exhibits a first hyperpolarizability (β) of 233×10<sup>−30</sup> esu, surpassing pyridinium analogues (e.g., 183×10<sup>−30</sup> esu for 4-(4-(dimethylamino)styryl)-1-methylpyridinium tosylate) . This enhancement arises from the electron-withdrawing quinolinium groups, which stabilize charge-separated states under electric fields.

Table 3: Comparative NLO Performance

Compoundβ (×10<sup>−30</sup> esu)
This Quinolinium Derivative233
Pyridinium Tosylate183
1,4-Dimethylquinolinium Tosylate256

Applications in Advanced Materials

Photonic Devices

The compound’s high β value makes it suitable for electro-optic modulators and frequency doublers. Thin films doped with 10 wt% of this derivative in poly(methyl methacrylate) (PMMA) demonstrate a refractive index modulation of 0.015 at 1,550 nm .

Biomedical Imaging

As a near-infrared fluorophore, it labels cellular membranes with minimal photobleaching. In vitro studies show a staining efficiency of 92% in HeLa cells at 10 µM concentration .

Related Compounds and Derivatives

Iodide Analogues

The iodide counterpart (CAS No. 20591-23-5) shares structural similarities but exhibits reduced solubility in polar solvents due to weaker ion-dipole interactions . Its β value is 15% lower than the sulfonate derivative, underscoring the counterion’s role in modulating optoelectronic properties .

Future Research Directions

  • Device Integration: Embedding the compound into organic light-emitting diodes (OLEDs) to exploit its emission properties.

  • Drug Delivery: Functionalizing the sulfonate group for targeted anticancer agent delivery.

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